molecular formula C20H28N4O2 B5475398 (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one

(2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one

Cat. No.: B5475398
M. Wt: 356.5 g/mol
InChI Key: JDHRNJYWGMYEGQ-SFHVURJKSA-N
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Description

The compound (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. Its structure includes a pyrazole ring, a piperidine ring, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the final coupling of these components. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Piperidine Ring: This can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the methoxyphenyl group under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole and piperidine rings may interact with specific amino acid residues through hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butan-1-one
  • (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]hexan-1-one

Uniqueness

The uniqueness of (2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S)-2-amino-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-5-18(21)20(25)24-10-8-14(9-11-24)19-17(13-22-23-19)15-6-4-7-16(12-15)26-2/h4,6-7,12-14,18H,3,5,8-11,21H2,1-2H3,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHRNJYWGMYEGQ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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